(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
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Description
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H11N3O4S and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile exhibit significant in vitro cytotoxic activities against various human cancer cell lines. These compounds have been synthesized through Knoevenagel condensation and tested, showing that their efficacy can be influenced by the substitution patterns on the molecule. For instance, a study by Sa̧czewski et al. (2004) found that compounds containing a 5-nitrothiophen-2-yl ring at position 3 demonstrated potent cytotoxicity, with some being more effective than established chemotherapy drugs like cisplatin and etoposide. The study also highlighted the role of the acrylonitrile group in inducing apoptosis in cancer cells through caspase activation (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Chemical Synthesis and Reactivity
Another aspect of research focuses on the synthesis and reactivity of this class of compounds. For example, Aleksandrov and El’chaninov (2016) investigated the reactions of furan(thiophen)-2-ylsubstituted vinylthiazoles and benzimidazoles with electrophiles, aiming to enhance their pharmacological activity by introducing nitro groups or bromine atoms. Such modifications have been associated with significant pharmacological activities, paving the way for further development of therapeutically relevant molecules (Aleksandrov & El’chaninov, 2016).
Material Science Applications
In material science, the incorporation of this compound derivatives into polymeric materials has been explored. Sagheer et al. (2013) synthesized a graft copolymer using a novel monomer derived from this compound, demonstrating its potential in enhancing the water swelling properties of chitosan, a biopolymer. This modification not only improved the material's physical properties but also its biological activity against various microorganisms, suggesting its utility in biomedical applications (Sagheer, Khalil, & Ibrahim, 2013).
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4S/c21-11-14(20-22-17(12-28-20)19-2-1-9-26-19)10-16-7-8-18(27-16)13-3-5-15(6-4-13)23(24)25/h1-10,12H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCEFDHALEVCS-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.